4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,6,7,8-tetrahydroquinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a bromophenyl group, a chloro-phenylquinazoline moiety, and a tetrahydroquinazolinone core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Phenyl Groups: The phenyl groups are introduced via nucleophilic aromatic substitution reactions, often using halogenated benzene derivatives.
Bromination and Chlorination: The bromophenyl and chloro-phenyl groups are incorporated through halogenation reactions, using bromine and chlorine sources respectively.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the tetrahydroquinazolinone core, typically under reflux conditions with suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinazolinone core, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, 4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,6,7,8-tetrahydroquinazolin-5(1H)-one is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit tyrosine kinases, which are involved in cell signaling pathways. By binding to these enzymes, the compound can modulate cellular processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-quinazolin-5(1H)-one: Lacks the tetrahydro component, which may affect its biological activity.
4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,6,7,8-tetrahydroquinazolin-5(1H)-thione: Contains a thione group instead of a ketone, potentially altering its reactivity and interactions.
Uniqueness
The uniqueness of 4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,6,7,8-tetrahydroquinazolin-5(1H)-one lies in its specific combination of functional groups and its tetrahydroquinazolinone core. This structure provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C28H21BrClN5O |
---|---|
Molecular Weight |
558.9 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,6,7,8-tetrahydro-1H-quinazolin-5-one |
InChI |
InChI=1S/C28H21BrClN5O/c29-18-9-4-8-17(14-18)26-24-22(10-5-11-23(24)36)32-28(34-26)35-27-31-21-13-12-19(30)15-20(21)25(33-27)16-6-2-1-3-7-16/h1-4,6-9,12-15,26H,5,10-11H2,(H2,31,32,33,34,35) |
InChI Key |
KNIRUAFVPPIFHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N=C(N2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC(=CC=C6)Br)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.